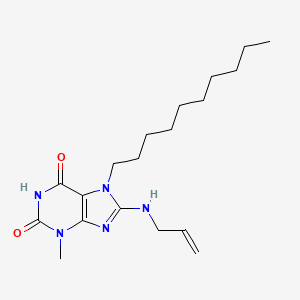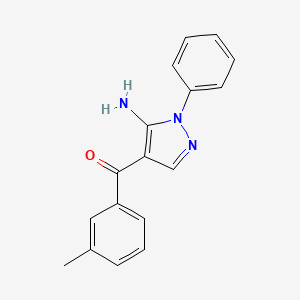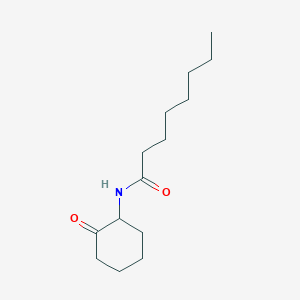
8-(Allylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Allylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes an allylamino group and a decyl chain, contributes to its distinctive chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Allylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:
Amination: The allylamino group is introduced via a nucleophilic substitution reaction with an allylamine.
Cyclization: The formation of the purine ring system is accomplished through a cyclization reaction involving appropriate intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
8-(Allylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting the allylamino group to an amine.
Substitution: The allylamino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
8-(Allylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 8-(Allylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it could inhibit the activity of certain kinases, leading to altered cell proliferation and survival.
類似化合物との比較
Similar Compounds
8-Aminoquinoline: Shares the purine ring system but lacks the allylamino and decyl groups.
7-Decyl-3-methylxanthine: Similar structure but without the allylamino group.
3-Methyl-7-allyl-8-quinolinamine: Contains the allylamino group but differs in the rest of the structure.
Uniqueness
8-(Allylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the combination of its allylamino group and decyl chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
476481-08-0 |
|---|---|
分子式 |
C19H31N5O2 |
分子量 |
361.5 g/mol |
IUPAC名 |
7-decyl-3-methyl-8-(prop-2-enylamino)purine-2,6-dione |
InChI |
InChI=1S/C19H31N5O2/c1-4-6-7-8-9-10-11-12-14-24-15-16(21-18(24)20-13-5-2)23(3)19(26)22-17(15)25/h5H,2,4,6-14H2,1,3H3,(H,20,21)(H,22,25,26) |
InChIキー |
CDRWOCWMGUBVGN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCN1C2=C(N=C1NCC=C)N(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12045943.png)

![8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12045956.png)



![N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12045991.png)





